molecular formula C13H13N3O B597564 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile CAS No. 1272755-93-7

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Katalognummer: B597564
CAS-Nummer: 1272755-93-7
Molekulargewicht: 227.267
InChI-Schlüssel: ZSUXXSXUSAHYAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.267. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUXXSXUSAHYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-93-7
Record name Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical structure and properties of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

[1][2]

Executive Summary

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile (CAS: 1272755-93-7) is a heterocyclic small molecule characterized by a spiro[3.4]octane core fused to an ortho-substituted benzonitrile ring.[1] It belongs to the class of N-aryl-diazaspiro lactams .

In the context of drug development, this molecule represents a critical regioisomer or structural intermediate related to second-generation anti-androgens such as Apalutamide and Enzalutamide . While the clinical drugs typically utilize the para-substituted (4-yl) scaffold to maximize Androgen Receptor (AR) binding pocket occupancy, the ortho-substituted (2-yl) isomer described here is vital for:

  • SAR Studies: Defining the steric tolerance of the AR ligand-binding domain (LBD).

  • Impurity Profiling: Serving as a reference standard for regioisomeric impurities formed during Nucleophilic Aromatic Substitution (

    
    ) reactions in large-scale manufacturing.
    
Chemical Identity & Physicochemical Properties

The molecule features a rigid spiro-cyclic system that restricts conformational freedom, a design strategy often used to reduce the entropic penalty of protein-ligand binding.

2.1 Nomenclature & Structure
  • IUPAC Name: 2-(7-oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile[1][2]

  • Core Scaffold: 5,8-diazaspiro[3.4]octan-7-one (A cyclobutane ring spiro-fused to an imidazolidinone-like ring).

  • Substituents: A benzonitrile group attached at the ortho position relative to the nitrile.

2.2 Quantitative Data Table
PropertyValue / DescriptionNote
CAS Number 1272755-93-7Unique Identifier
Molecular Formula

Molecular Weight 227.26 g/mol Low MW, favorable for fragment-based design
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; likely membrane permeable
H-Bond Donors 1 (Amide NH)Unless N-substituted
H-Bond Acceptors 3 (C=O, -CN, Tertiary N)
Topological Polar Surface Area (TPSA) ~55-65 ŲGood oral bioavailability range
Solubility DMSO, Methanol, AcetonitrilePoor water solubility expected
Structural Analysis & Mechanism
3.1 The Spiro[3.4] System

The defining feature of this molecule is the spiro-carbon at position 4 (relative to the spiro system) or position 5 (relative to the diaza-ring depending on numbering convention).

  • Conformational Lock: The cyclobutane ring exerts a "gem-dimethyl effect" equivalent, locking the nitrogenous ring into a specific orientation relative to the aryl group.

  • Steric Bulk: In AR antagonists, this spiro-cyclobutane fills a specific hydrophobic sub-pocket in the Androgen Receptor LBD, preventing the "lid" of the receptor (Helix 12) from closing into the agonist conformation.

3.2 The Ortho-Nitrile Constraint (The "2-yl" Position)

Unlike Apalutamide (which is a para-isomer), this molecule has the spiro-lactam attached at the 2-position of the benzonitrile.

  • Steric Clash: The ortho placement creates significant steric hindrance between the spiro-ring and the cyano group. This likely forces the two ring systems to twist out of planarity (high dihedral angle).

  • Biological Implication: This twist often reduces binding affinity compared to the para-isomer, making this compound a likely negative control in biological assays or a process impurity rather than a lead candidate.

Synthesis & Reaction Pathways

The synthesis of this molecule typically follows the Bucherer-Bergs reaction or a modified Strecker Synthesis adapted for cyclobutanone, followed by coupling to the aryl nitrile.

4.1 Retrosynthetic Analysis
  • Disconnection: The N-Aryl bond is the primary disconnection point.

  • Precursors:

    • Nucleophile: 5,8-diazaspiro[3.4]octan-7-one (or protected variant).

    • Electrophile: 2-fluorobenzonitrile (or 2-bromobenzonitrile).

4.2 Validated Synthetic Protocol (General Procedure)

Step 1: Formation of the Spiro-Hydantoin Core

  • Reagents: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .
    
  • Conditions: Ethanol/Water,

    
    , sealed tube.
    
  • Mechanism:[3][4] Bucherer-Bergs cyclization yields the spiro-hydantoin intermediate.

Step 2: N-Arylation (The Critical Step)

  • Reagents: Spiro-hydantoin intermediate, 2-Fluoro-benzonitrile .

  • Catalyst: Copper(I) Iodide (CuI) with a ligand (e.g., DMEDA) or simply base-mediated

    
     if the nitrile is sufficiently electron-withdrawing.
    
  • Base:

    
     or 
    
    
    (Cesium Carbonate is preferred for sterically hindered ortho substitutions).
  • Solvent: DMF or DMSO.[4]

  • Conditions:

    
    , 12-24 hours.
    

Protocol Logic: The use of Cesium Carbonate is crucial here. The "Cesium Effect" improves the solubility of the inorganic base in organic solvents and facilitates the deprotonation of the amide nitrogen in the spiro-ring, enabling the attack on the sterically crowded 2-position of the benzonitrile.

4.3 Synthesis Workflow Diagram

SynthesisPathwaycluster_impuritiesProcess InsightCyclobutanoneCyclobutanoneReagents1KCN, (NH4)2CO3Bucherer-BergsCyclobutanone->Reagents1SpiroCore5,8-diazaspiro[3.4]octan-7-one(Spiro Core)Reagents1->SpiroCoreCyclizationConditionsCs2CO3, DMFSnAr Coupling100°CSpiroCore->ConditionsArylHalide2-FluorobenzonitrileArylHalide->ConditionsFinalProduct2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrileConditions->FinalProductN-Arylation (Ortho)ImpurityNoteNote: This pathway favorsthe 2-isomer if 2-F-benzonitrileis used. 4-F yields the drug core.

Caption: Synthetic pathway via Bucherer-Bergs cyclization followed by Nucleophilic Aromatic Substitution (

Applications in Research & Development
5.1 Regioisomeric Impurity Standards

In the GMP manufacturing of AR antagonists (like Apalutamide), the starting material is often 4-amino-2-(trifluoromethyl)benzonitrile or similar. However, if the precursor synthesis involves non-selective halogenation or nitration, ortho-isomers can be generated.

  • Role: This molecule serves as a HPLC Reference Standard .

  • Usage: It allows QC scientists to quantify the "2-isomer" impurity in the final drug substance, ensuring it remains below the ICH Q3A qualification threshold (typically <0.15%).

5.2 Fragment-Based Drug Discovery (FBDD)

Researchers use this scaffold to explore the "Ortho-Effect" :

  • By placing the bulky spiro-group at the ortho position, scientists can probe the flexibility of the target protein's binding pocket.

  • If this molecule retains binding affinity, it suggests the receptor pocket has significant plasticity in that region, opening avenues for novel IP-free scaffolds.

Safety & Handling Protocols

As a nitrile-containing bioactive intermediate, strict safety protocols are required.

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal (Category 4). Nitriles can metabolize to release cyanide ions in vivo, though aryl nitriles are generally more stable.

    • Irritant: Skin and Eye Irritant (Category 2).

  • Handling:

    • Use a fume hood to prevent inhalation of dust/aerosols.

    • PPE: Nitrile gloves (double gloving recommended due to solvent permeability of DMSO), safety goggles, and lab coat.

  • Spill Response: Do not use water immediately if the substance is mixed with reactive hydrides. Adsorb on sand/vermiculite.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135980 (Spiro[3.4]octane core). Retrieved from [Link]

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Contextual grounding for spiro-hydantoin pharmacophore). Retrieved from [Link]

The Ascendance of Diazaspiro[3.4]octanes: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures. This expedition into the realm of three-dimensional molecular architecture has led to the rise of spirocyclic scaffolds as privileged motifs in drug discovery. Among these, the diazaspiro[3.4]octane core has emerged as a particularly versatile and valuable building block. Its inherent rigidity, three-dimensional topology, and the strategic placement of two nitrogen atoms offer a unique combination of structural and functional features that can be exploited to fine-tune the properties of drug candidates. This guide provides a comprehensive literature review of diazaspiro[3.4]octane derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse applications in medicinal chemistry.

The significance of the diazaspiro[3.4]octane scaffold lies in its ability to confer a range of desirable attributes to a molecule. The spirocyclic nature introduces a defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets.[1] Furthermore, the presence of two nitrogen atoms provides handles for introducing diverse substituents, allowing for the exploration of a vast chemical space and the optimization of potency, selectivity, and physicochemical properties.[2] The fully saturated, high-Fsp3 character of the 2,6-diazaspiro[3.4]octane core is another noteworthy feature, often associated with improved solubility, metabolic stability, and reduced off-target toxicity.[3]

This guide will explore the synthetic strategies employed to construct this valuable scaffold, showcase its application in the development of agents for a wide array of diseases, and dissect the intricate structure-activity relationships that govern their biological effects.

Synthetic Strategies: Constructing the Diazaspiro[3.4]octane Core

The efficient and versatile synthesis of the diazaspiro[3.4]octane core is paramount to its widespread use in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and limitations.

One of the prominent methods for constructing the 2,6-diazaspiro[3.4]octane framework is through a [3+2] cycloaddition reaction . This approach offers an efficient means to assemble the five-membered ring onto a pre-existing four-membered azetidine ring.[4]

Another key strategy involves annulation , where one of the rings is constructed onto the other. This can involve either the annulation of the cyclopentane ring or the four-membered azetidine ring, often utilizing readily available starting materials and conventional chemical transformations.

The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has also been a focus, allowing for the selective functionalization of the two nitrogen atoms. This is crucial for building molecular diversity and fine-tuning the biological activity of the resulting derivatives.

Below is a generalized workflow illustrating a common synthetic approach to functionalized 2,6-diazaspiro[3.4]octane derivatives.

G A Commercially Available Starting Materials B Synthesis of Azetidine Precursor A->B C [3+2] Cycloaddition or Annulation Reaction B->C D Formation of Diazaspiro[3.4]octane Core C->D E Orthogonal Protection D->E F Selective Deprotection E->F G Functionalization of N2 F->G H Selective Deprotection G->H I Functionalization of N6 H->I J Final Diazaspiro[3.4]octane Derivative I->J

Caption: Generalized synthetic workflow for diazaspiro[3.4]octane derivatives.

Experimental Protocol: A Representative Synthesis of a 2,6-Diazaspiro[3.4]octane Building Block

The following protocol is a representative example of a multi-step synthesis to obtain a functionalized 2,6-diazaspiro[3.4]octane building block, adapted from the literature.[3]

Step 1: Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid

  • To a solution of a suitable azetidine precursor in an appropriate solvent (e.g., ethanol), add the reagents for the [3+2] cycloaddition or annulation reaction.

  • Stir the reaction mixture at a specified temperature for a designated period.

  • Upon completion, as monitored by TLC or LC-MS, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected diazaspiro[3.4]octane carboxylic acid.

Step 2: Amide Coupling to Introduce Peripheral Diversity

  • To a solution of the carboxylic acid from Step 1 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the final amide derivative.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets

The versatility of the diazaspiro[3.4]octane scaffold is evident in the wide range of biological targets for which its derivatives have been developed. This section will highlight some of the key therapeutic areas where these compounds have shown significant promise.

Infectious Diseases: A New Frontier in Antitubercular and Antimalarial Drug Discovery

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum necessitates the development of novel antimicrobial agents. Diazaspiro[3.4]octane derivatives have emerged as a promising class of compounds in this arena.

  • Antitubercular Activity: A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core has been synthesized and evaluated for their activity against M. tuberculosis. One derivative, in particular, displayed a remarkably potent minimal inhibitory concentration (MIC) of 0.016 μg/mL.[5] The exploration of diverse substituents on the molecular periphery of the diazaspiro[3.4]octane scaffold was key to identifying this highly active compound.[3]

  • Antimalarial Activity: A novel chemical series of diazaspiro[3.4]octanes was identified from a whole-cell high-throughput screen against P. falciparum.[6] These compounds demonstrated activity against multiple stages of the parasite's lifecycle.[7] Structure-activity relationship studies led to the identification of derivatives with low nanomolar activity in the asexual blood stage and potent gametocyte-sterilizing properties, which is crucial for blocking malaria transmission.[6][8]

Central Nervous System Disorders: Targeting Pain and Neurodegenerative Diseases

The unique conformational constraints and physicochemical properties of diazaspiro[3.4]octane derivatives make them attractive candidates for targeting proteins in the central nervous system (CNS).

  • Sigma-1 Receptor Antagonists for Pain Management: A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as potent sigma-1 receptor antagonists.[9] The lead compound from this series was found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[9] This highlights the potential of these compounds as adjunctive therapies for pain management.

The general structure-activity relationship for these sigma-1 receptor antagonists is summarized below:

SAR_Sigma1 Scaffold 2,6-Diazaspiro[3.4]octan-7-one Core R1 Substituent at N2 (e.g., Arylalkyl) Scaffold->R1 Influences Potency and Selectivity R2 Substituent at N6 (e.g., Benzyl) Scaffold->R2 Impacts Physicochemical Properties Activity Sigma-1 Receptor Antagonist Activity R1->Activity R2->Activity

Caption: Key structural elements influencing sigma-1 receptor antagonist activity.

Metabolic Disorders: Novel Antagonists for Type 2 Diabetes

The somatostatin receptor subtype 5 (SSTR5) has been identified as a promising target for the treatment of type 2 diabetes mellitus.

  • SSTR5 Antagonists: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been developed as potent and selective SSTR5 antagonists.[10] An optimization study revealed that replacing a 4-benzoic acid moiety with an isonipecotic acid group dramatically reduced off-target hERG inhibition while maintaining potent SSTR5 antagonism.[10] The optimized compound demonstrated oral availability and efficacy in a mouse model of diabetes, augmenting insulin secretion in a glucose-dependent manner.[10]

Oncology: Targeting Kinases in Cancer Immunotherapy

The rigid spiro[3.4]octane framework has been utilized to develop potent and selective inhibitors of key kinases involved in cancer progression.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Spiro[3.4]octane-based compounds have emerged as potent inhibitors of HPK1, a negative regulator of T-cell activation.[11] Inhibition of HPK1 is a promising strategy for cancer immunotherapy as it can enhance the anti-tumor immune response.[11]

Structure-Activity Relationship (SAR) and Physicochemical Properties

The therapeutic potential of diazaspiro[3.4]octane derivatives is intrinsically linked to their structural features and resulting physicochemical properties. The three-dimensional nature of the scaffold allows for precise positioning of functional groups to optimize interactions with the target protein.

Systematic SAR studies on various series of diazaspiro[3.4]octane derivatives have revealed key insights. For instance, in the antimalarial series, modifications to the substituents on both nitrogen atoms of the diazaspiro[3.4]octane core had a significant impact on potency and selectivity.[8] Similarly, for the sigma-1 receptor antagonists, the nature of the arylalkyl substituent at the N2 position was crucial for high-affinity binding.[9]

The incorporation of the diazaspiro[3.4]octane scaffold generally leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[1] This can positively influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rigid nature of the scaffold can also shield parts of the molecule from metabolic enzymes, potentially improving metabolic stability.

Table 1: Summary of Biological Activities of Representative Diazaspiro[3.4]octane Derivatives

Compound ClassTherapeutic Target/AreaKey FindingsReference(s)
Nitrofuran CarboxamidesAntitubercularPotent activity against M. tuberculosis with MIC as low as 0.016 μg/mL.[3][5]
Variously SubstitutedAntimalarialLow nanomolar activity against P. falciparum and transmission-blocking potential.[6][7][8]
2,6-Diazaspiro[3.4]octan-7-onesSigma-1 Receptor Antagonists (Pain)Enhanced morphine analgesia and rescued analgesic tolerance.[9]
5-Oxa-2,6-diazaspiro[3.4]oct-6-enesSSTR5 Antagonists (Diabetes)Potent, selective, and orally available with in vivo efficacy.[10]
Spiro[3.4]octanesHPK1 Inhibitors (Cancer)Potent inhibition of a key negative regulator of T-cell activation.[11]

Conclusion and Future Perspectives

The diazaspiro[3.4]octane scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional framework and the presence of two modifiable nitrogen atoms provides a powerful platform for the design of novel therapeutics. The successful application of this scaffold in developing potent and selective agents for a diverse range of diseases, from infectious diseases to CNS disorders and cancer, underscores its broad utility.

Future research in this area is likely to focus on several key aspects. The development of new and more efficient synthetic methodologies, including enantioselective approaches, will be crucial for accessing a wider range of structurally diverse derivatives.[12] Further exploration of the structure-activity and structure-property relationships will continue to guide the rational design of next-generation drug candidates with optimized efficacy and safety profiles. As our understanding of complex biological systems deepens, the diazaspiro[3.4]octane scaffold is poised to play an increasingly important role in the discovery of innovative medicines to address unmet medical needs.

References

[8] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]

[9] 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry. [Link]

[7] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). EMBL-EBI. [Link]

[3] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

[5] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PubMed. [Link]

[13] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite and Optimization Efforts. (2021). Gates MalDA. [Link]

[14] Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). ResearchGate. [Link]

[6] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). PubMed. [Link]

[15] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Medicines for Malaria Venture. [Link]

[4] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). ResearchGate. [Link]

[16] Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters. [Link]

[10] Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (2017). PubMed. [Link]

[1] ADME Properties in Drug Discovery. (n.d.). BioSolveIT. [Link]

[12] Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. (2013). PubMed. [Link]

[17] Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (2025). ScienceDirect. [Link]

[2] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

Sources

Metabolic stability profile of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the metabolic stability profiling strategy for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile . This molecule represents a class of rigidified spiro-lactam scaffolds often utilized in androgen receptor (AR) antagonism (analogous to Apalutamide/Enzalutamide intermediates) or KRAS inhibition.

The compound features three distinct pharmacophores that dictate its metabolic fate:

  • The Benzonitrile "Warhead": Generally metabolically robust but susceptible to hydrolysis or oxidative decyanation under high-stress conditions.

  • The 5,8-Diazaspiro[3.4]octan-7-one Core: A rigid bicyclic system designed to reduce conformational entropy. The spiro-carbon (C4) blocks metabolic access, but the lactam ring (positions 5–8) presents specific vulnerabilities to amidases and CYP450s.

  • The Biaryl/N-Aryl Linkage: The bond connecting the benzonitrile to the diazaspiro nitrogen/carbon is a critical site for potential cleavage or enzymatic attack.

Predicted Metabolic Pathways (In Silico & Mechanistic)

Before wet-lab execution, we must establish a hypothesis for metabolite identification (MetID). Based on structural analogs (hydantoins and spiro-piperidines), the following pathways are prioritized.

Phase I Modifications (Oxidative & Hydrolytic)
  • M1 (Nitrile Hydrolysis): The nitrile group (-CN) is hydrated to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This is often mediated by nitrilases or specific CYP isoforms.

  • M2 (Spiro-Ring Hydroxylation): The cyclobutane ring (positions 1–3) is lipophilic and sterically exposed. CYP-mediated hydroxylation here is a high-probability event.

  • M3 (Lactam Ring Opening): Although spiro-lactams are stable, amidases in liver S9 fractions or plasma can hydrolyze the amide bond between N5/N8 and C7, leading to a ring-opened amino acid derivative.

Phase II Conjugations
  • M4 (N-Glucuronidation): If the spiro-lactam contains a free NH (e.g., at position 8), it is a prime target for UGT enzymes (Direct N-glucuronidation).

Pathway Visualization

The following diagram maps the predicted metabolic tree for establishing Mass Defect Filter (MDF) criteria in LC-MS analysis.

MetabolicPathways Parent Parent Compound (MW: ~227 Da) M1 M1: Amide/Acid (+H2O / +2H2O) Parent->M1 Nitrilase/CYP (Hydrolysis) M2 M2: Hydroxylation (+16 Da) Parent->M2 CYP450 (Oxidation) M3 M3: Ring Opening (+H2O) Parent->M3 Amidase (Hydrolysis) M4 M4: N-Glucuronide (+176 Da) Parent->M4 UGT (Conjugation) M1->M4 Secondary Glucuronidation

Figure 1: Predicted metabolic fate of the spiro-lactam benzonitrile scaffold. Primary risks are hydrolysis (Red) and oxidation (Yellow).

Experimental Protocol: Microsomal Stability Assay

To validate the predictions, a rigorous microsomal stability assay is required. This protocol ensures data integrity through cofactor control and precise quenching.

Reagents & Setup[1][2][3]
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse/Dog). Protein conc: 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM MgCl2.[1]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in the buffer (0.5 mg/mL microsomal protein final conc).

    • Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final conc) to initiate the reaction.[2]

    • Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP enzymatic degradation (e.g., hydrolysis).

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex for 10 minutes; Centrifuge at 4000g for 20 minutes (4°C).

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad or Q-Exactive). Monitor Parent [M+H]+ transition.

Assay Logic Diagram

MicrosomalAssay Prep 1. Preparation Buffer + Microsomes + Compound (1µM) PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Split Split Samples PreInc->Split PlusNADPH + NADPH (Metabolic) Split->PlusNADPH MinusNADPH - NADPH (Chemical Stability) Split->MinusNADPH Sampling Sampling Loop (0, 5, 15, 30, 60 min) PlusNADPH->Sampling MinusNADPH->Sampling Quench Quench & Centrifuge (ACN + IS) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Standardized Microsomal Stability Workflow ensuring differentiation between metabolic clearance and chemical instability.

Data Analysis & Interpretation

Quantitative assessment relies on the depletion rate constant (


).
Calculations

Plot


 vs. Time (

).[3][1] The slope of the linear regression is

.

Half-life (


): 


Intrinsic Clearance (


): 


Where

is the microsomal protein concentration (mg/mL).
Reference Benchmarks (Human Microsomes)

Use this table to categorize the stability of the 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile scaffold.

Classification

(µL/min/mg)

(min)
Interpretation
Low Clearance < 10> 140Highly Stable. Good candidate for QD dosing.
Moderate 10 - 4530 - 140Acceptable. May require optimization.
High Clearance > 45< 30Unstable. Likely bioavailability issues.[4]

Troubleshooting & Optimization Strategies

If the compound exhibits High Clearance (


) , apply the following SAR (Structure-Activity Relationship) logic:
  • Scenario A: High Clearance + Metabolite M1 (Amide) detected.

    • Cause: Nitrile hydrolysis.

    • Fix: Steric shielding. Add a methyl or fluorine group ortho to the nitrile on the benzene ring to block nitrilase access.

  • Scenario B: High Clearance + Metabolite M2 (Hydroxylation) detected.

    • Cause: Oxidation of the cyclobutane ring.

    • Fix: Fluorination. Replace hydrogens on the cyclobutane ring (positions 1, 2, or 3) with Fluorine or a gem-dimethyl group to block C-H abstraction.

  • Scenario C: Degradation in (-NADPH) control.

    • Cause: Chemical instability (Lactam hydrolysis).

    • Fix: Increase steric bulk around the spiro-junction to protect the lactam carbonyl.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • ResearchGate Protocol. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

Technical Guide: Toxicity and Safety Profile of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicological profile for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile , a specialized spiro-cyclic pharmaceutical intermediate. Given the structural homology to high-potency anti-androgens (e.g., Apalutamide, Enzalutamide), this guide applies Structure-Activity Relationship (SAR) principles to establish a robust safety protocol for researchers handling this New Chemical Entity (NCE).

Executive Summary & Compound Identity

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile is a pharmacologically active scaffold belonging to the spiro-imidazolidinone class. It is structurally characterized by a cyclobutane ring spiro-fused to a diaza-heterocycle, bearing a benzonitrile substituent.

This molecular architecture is characteristic of Androgen Receptor (AR) Antagonists used in oncology. Consequently, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) with specific hazards related to reproductive toxicity and Central Nervous System (CNS) modulation.

Chemical Identification
ParameterDetail
Chemical Name 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.26 g/mol
Core Scaffold 5,8-Diazaspiro[3.4]octan-7-one (Spiro-fused imidazolidinone)
Key Substituent 2-Cyanophenyl (Ortho-benzonitrile)
Physical State White to off-white crystalline solid
Solubility Low in water; soluble in DMSO, DMF, and Methanol

Hazard Identification (GHS Classification)

Derived from SAR analysis of structurally analogous spiro-cyclic anti-androgens (e.g., Apalutamide).

GHS Signal Word: DANGER
Hazard Statements (H-Codes)
  • H360: May damage fertility or the unborn child. (Critical Hazard: Mechanism-based anti-androgenicity)

  • H373: May cause damage to organs (CNS, Liver) through prolonged or repeated exposure.

  • H302: Harmful if swallowed.

  • H412: Harmful to aquatic life with long-lasting effects.

Precautionary Statements (P-Codes)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Profile & Mechanism

Mechanism of Action (MoA)

The spiro-imidazolidinone core facilitates binding to the ligand-binding domain (LBD) of the Androgen Receptor.

  • Reproductive Toxicity: By competitively inhibiting androgen binding, the compound disrupts spermatogenesis and fetal development.

  • CNS Toxicity (Seizure Risk): Similar spiro-cyclic compounds (e.g., Enzalutamide) exhibit off-target inhibition of the GABA-A receptor , lowering the seizure threshold.

Quantitative Toxicity Data (Estimated)
EndpointValue (Extrapolated)Rationale
Acute Oral LD50 (Rat) 300 – 1000 mg/kgAnalogs typically show moderate acute toxicity.
NOAEL (Chronic) < 10 mg/kg/dayHigh potency implies low No-Observed-Adverse-Effect Level.
Genotoxicity (Ames) NegativeBenzonitrile/spiro-amine cores are rarely mutagenic.
Partition Coeff (LogP) ~2.5 – 3.2Lipophilic; crosses Blood-Brain Barrier (BBB).

Safe Handling Protocol: The "Zero-Exposure" Standard

Due to the reproductive hazard, this compound requires Occupational Exposure Band (OEB) 4 or 5 containment.

Engineering Controls
  • Primary Containment: Handle only inside a certified Isolator or Class II/III Biological Safety Cabinet (BSC).

  • HEPA Filtration: All exhaust must be double-HEPA filtered.

  • Closed Systems: Use weighing funnels and closed-transfer ports for mass handling.

Personal Protective Equipment (PPE)
  • Respiratory: Powered Air-Purifying Respirator (PAPR) if outside an isolator; N95 minimum inside BSC.

  • Dermal: Double nitrile gloves (min 0.11 mm thickness). Tyvek® or chemically resistant lab coat with cuffs taped.

  • Ocular: Chemical safety goggles (face shield if liquid handling).

Experimental Workflow: HPAPI Handling

The following diagram illustrates the decision logic for safe handling based on the physical state of the compound.

HPAPI_Handling_Workflow Start Start: Compound Handling StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Potential Solution Solution / Liquid StateCheck->Solution Low Dust Potential Isolator Process in Rigid Isolator (Negative Pressure) Solid->Isolator BSC Process in Class II BSC (Double Glove) Solution->BSC Weighing Weighing & Transfer Isolator->Weighing Closed Transfer Dissolution Solubilization (DMSO/DMF) BSC->Dissolution Pipette Handling Weighing->Dissolution Decon Decontamination (10% Bleach + 70% EtOH) Dissolution->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste

Figure 1: Decision logic for handling HPAPI spiro-cyclic compounds based on physical state and dust potential.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, assume systemic absorption has occurred.

  • Inhalation: Immediately move to fresh air. If breathing is labored, administer oxygen. Alert medical personnel of potential anti-androgen exposure.

  • Skin Contact:

    • Do NOT use organic solvents (ethanol/DMSO) to wash; this enhances absorption.

    • Wash with copious soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

Spill Cleanup (Dry Powder)
  • Evacuate the area.

  • Don full PPE (PAPR, Double Gloves, Tyvek suit).

  • Cover spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum.

  • Clean surface with 1N NaOH (hydrolysis of nitrile/amide) followed by water.

Metabolic & Degradation Pathways

Understanding the stability of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile is crucial for analytical method development and toxicology.

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis under strong acidic/basic conditions.

  • Oxidative Metabolism: The benzonitrile moiety may undergo hydroxylation or hydrolysis to the amide/acid.

Metabolic_Pathway Parent Parent Compound (Spiro-Nitrile) Met1 M1: Amide Hydrolysis (Ring Opening) Parent->Met1 Acid/Base Hydrolysis Met2 M2: Nitrile Hydrolysis (Benzamide) Parent->Met2 CYP450 / Nitrilase Met3 M3: Hydroxylated Metabolite Parent->Met3 CYP450 (Oxidation) Excretion Glucuronidation & Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Figure 2: Predicted metabolic and environmental degradation pathways for the spiro-nitrile scaffold.

Analytical Verification

To verify the identity and purity of the compound during safety testing, use the following parameters:

  • 1H NMR (DMSO-d6): Look for characteristic multiplets of the cyclobutane ring (1.6–2.5 ppm) and the aromatic benzonitrile protons (7.4–7.9 ppm).

  • LC-MS: Monitor for [M+H]+ = 228.1 Da.

  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid). The nitrile group usually results in distinct retention compared to acid/amide degradants.

References

  • PubChem. 5,7-Diazaspiro[3.4]octane-6,8-dione (Analog Scaffold).[1] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). GHS Classification for Benzonitrile Derivatives.[1][2] Available at: [Link]

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Reference for SAR and toxicity of spiro-thiohydantoins). Available at: [Link]

  • SafeWork Australia. Guidance on the Safe Handling of High Potency Active Pharmaceutical Ingredients (HPAPI). Available at: [Link]

Sources

Optimizing the Rigid Scaffold: A Technical Guide to Spiro-hydantoin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics and Bioavailability of Spiro-hydantoin Derivatives Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Leads, and Medicinal Chemists

Introduction: The Spiro-Fusion Paradox

Spiro-hydantoin derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy (e.g., Sorbinil, Fidarestat) and anticonvulsants. The defining feature of this class is the spiro-carbon junction —a quaternary center that fuses the hydantoin ring (imidazolidine-2,4-dione) to a cyclic hydrophobic core (often a chroman or fluorene system).

The Paradox: This spiro-fusion confers exceptional metabolic stability and target selectivity by locking the pharmacophore in a bioactive conformation. However, this same rigidity often imparts high crystal lattice energy (high melting point), resulting in "brick dust" physicochemical properties: low aqueous solubility despite moderate-to-high lipophilicity.

This guide analyzes the pharmacokinetic (PK) behaviors resulting from this scaffold and provides validated protocols to assess and optimize their bioavailability.

Physicochemical Profiling & The "Brick Dust" Model

Understanding the PK of spiro-hydantoins requires analyzing their fundamental physicochemical properties. Unlike flexible linear ureas, spiro-hydantoins exhibit restricted bond rotation, which minimizes the entropy loss upon binding to the target protein but complicates dissolution.

Key Physicochemical Drivers
  • Lipophilicity (LogP): Typically ranges from 1.5 to 3.5. While this supports membrane permeability, the rigid planar structure often leads to strong

    
     stacking in the solid state.
    
  • Acidity (pKa): The N3-proton of the hydantoin ring is weakly acidic (pKa

    
     8.0–9.0). At physiological pH (7.4), a significant fraction remains unionized, favoring passive diffusion but limiting solubility.
    
  • Polar Surface Area (TPSA): The hydantoin ring contributes

    
     50–60 Ų, usually keeping the total TPSA under the 140 Ų threshold for blood-brain barrier (BBB) penetration.
    
Visualization: Structure-Property Relationships (SAR)

SAR_Flow Scaffold Spiro-hydantoin Scaffold Feature1 Rigid Spiro Junction Scaffold->Feature1 Feature2 Hydantoin Ring (H-bond Donor) Scaffold->Feature2 Outcome1 High Crystal Lattice Energy Feature1->Outcome1 Outcome2 Metabolic Stability Feature1->Outcome2 Feature2->Outcome1 Outcome3 Low Aqueous Solubility Outcome1->Outcome3 PK_Impact Dissolution-Limited Absorption (BCS II) Outcome2->PK_Impact  Extended t1/2 Outcome3->PK_Impact

Figure 1: The causal link between the rigid spiro-scaffold and observed pharmacokinetic properties.

Absorption and Bioavailability Mechanisms[1]

Absorption Kinetics

Spiro-hydantoins predominantly follow Class II (Low Solubility, High Permeability) of the Biopharmaceutics Classification System (BCS).

  • Mechanism: Passive transcellular diffusion.

  • Rate-Limiting Step: Dissolution rate (

    
    ).
    
  • Efflux: Many spiro-hydantoins are substrates for P-glycoprotein (P-gp), which can limit CNS penetration or intestinal absorption. However, modifications at the N1-position can modulate this affinity.

Formulation Strategies

To overcome the solubility barrier, high-energy solid forms are required:

  • Solid Dispersions: Amorphous solid dispersions (ASD) using polymers like HPMC-AS prevent recrystallization of the spiro-hydantoin.

  • Micronization: Essential to increase surface area, though often insufficient alone due to the high cohesive energy of the crystal lattice.

Distribution: Tissue Targeting and CNS Penetration

The CNS Dilemma

For anticonvulsant spiro-hydantoins, BBB penetration is the goal. For ARIs (treating diabetic neuropathy), peripheral nerve accumulation is desired, but central CNS penetration can lead to adverse effects (e.g., hypersensitivity, sedation).

  • Sorbinil: High CNS penetration

    
     Associated with hypersensitivity reactions.
    
  • Fidarestat: Lower CNS penetration (more hydrophilic periphery)

    
     Improved safety profile.
    
Tissue Trapping

Spiro-hydantoins often exhibit high Volume of Distribution (


) due to "tissue trapping." The drug accumulates in tissues with high aldose reductase expression (e.g., sciatic nerve, lens) due to specific enzyme binding, creating a reservoir effect that prolongs the terminal half-life.

Metabolism and Excretion

Metabolic Stability

The hydantoin ring itself is remarkably stable against hydrolysis.

  • Primary Metabolism: Oxidative metabolism (CYP450) usually occurs on the fused aromatic ring (e.g., hydroxylation of the chroman ring).

  • Isoforms: Primarily CYP2C9 and CYP3A4.

  • Lack of Hydrolysis: Unlike linear ureas or esters, the cyclic urea of the hydantoin resists plasma esterases, contributing to long half-lives (e.g., Sorbinil

    
     hours in humans).
    
Renal Clearance

Excretion involves both glomerular filtration and tubular reabsorption. Due to the high lipophilicity of the unionized form, extensive tubular reabsorption occurs unless the drug is metabolized to a more polar glucuronide conjugate.

Comparative Case Study: Sorbinil vs. Fidarestat

The evolution from Sorbinil to Fidarestat illustrates the optimization of the spiro-hydantoin scaffold.

ParameterSorbinil (CP-45,634)Fidarestat (SNK-860)Significance
Structure Spiro-chroman hydantoinSpiro-fluorene hydantoin (w/ carbamoyl)Fidarestat has higher rigidity and specific H-bonding.
Potency (IC50) ~200 nM~9 nMFidarestat is significantly more potent.
pKa ~8.5~8.0Lower pKa aids solubility slightly at intestinal pH.
Half-life (

)
~35-40 hours~5-15 hoursSorbinil accumulates; Fidarestat has more predictable clearance.
CNS Penetration HighLow/ModerateSorbinil failed due to CNS/hypersensitivity toxicity.
Bioavailability >90% (Rapid)Variable (Dose-dependent)Sorbinil is well absorbed but toxic; Fidarestat requires formulation.

Experimental Protocols (Self-Validating)

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the "crash point" of the compound, critical for "brick dust" molecules.

  • Stock Prep: Dissolve spiro-hydantoin in DMSO to 10 mM.

  • Titration: Spike DMSO stock into pH 7.4 phosphate buffer (1% DMSO final) in a 96-well plate at increasing concentrations (1–500

    
    M).
    
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure forward light scatter (nephelometry).

  • Validation:

    • Positive Control: Phenytoin (known low solubility).

    • Pass Criteria: Sharp increase in scatter indicates precipitation. If no scatter at 500

      
      M, compound is likely soluble enough for early screening.
      
Protocol B: Caco-2 Permeability with P-gp Inhibition

Purpose: To distinguish passive diffusion from active efflux.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be > 300

    
    .
    
  • Dosing:

    • Apical (A): Drug (10

      
      M) in HBSS (pH 6.5).
      
    • Basolateral (B): HBSS (pH 7.4) + 1% BSA (to capture lipophilic drug).

  • Inhibition Step: Run parallel wells with Verapamil (50

    
    M) or Zosuquidar  to inhibit P-gp.
    
  • Sampling: Take aliquots at 60 and 120 mins. Analyze via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER) =

      
      
      
  • Interpretation: An ER > 2.0 that decreases to ~1.0 with Verapamil confirms the spiro-hydantoin is a P-gp substrate.

Visualization: Screening Workflow

Workflow Step1 In Silico Filter (TPSA < 140, LogP < 4) Step2 Kinetic Solubility (Nephelometry) Step1->Step2 Step3 PAMPA / Caco-2 (Permeability) Step2->Step3 Step4 Microsomal Stability (Human/Rat Liver) Step3->Step4 Decision Efflux Ratio > 2.0? Step4->Decision Outcome_CNS CNS Penetrant (Anticonvulsant) Decision->Outcome_CNS No Outcome_Peri Peripheral Restricted (Neuropathy) Decision->Outcome_Peri Yes (P-gp substrate)

Figure 2: PK Screening Cascade for Spiro-hydantoin Derivatives.

References

  • Sarges, R., et al. (1988).[1] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 31(1), 230–243.[1]

  • Mizuno, K., et al. (1999). "Pharmacokinetics and metabolism of fidarestat (SNK-860), a novel aldose reductase inhibitor, in rats and dogs." Drug Metabolism and Disposition, 27(2), 171-176.

  • Kador, P. F., et al. (1985). "Pharmacokinetics of aldose reductase inhibitors." Metabolism, 35(4), 109-113.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rational design, optimization, and validation of an HPLC method for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile .

This molecule features a spiro[3.4]octane core fused with a benzonitrile moiety.[1][2] Structurally, it resembles key intermediates used in the synthesis of second-generation androgen receptor antagonists (e.g., Apalutamide).[1][2] The method development strategy below prioritizes the separation of the polar spiro-cycle from potential synthetic precursors and matrix interferences.

Introduction & Analyte Assessment

Effective method development begins with a "Physicochemical Autopsy" of the analyte.[1][2] We are not just separating a peak; we are interacting with specific functional groups.[1][2]

Structural Analysis
  • Core Scaffold: 5,8-diazaspiro[3.4]octane .[1][2] This is a cyclobutane ring spiro-fused to an imidazolidine-like ring.[1][2] The "diaza" and "oxo" designations imply a urea or amide-like character, contributing to polarity and potential hydrogen bonding .[1][2]

  • Chromophore: Benzonitrile .[1][2][3] The aromatic nitrile provides a strong UV absorption, typically maximizing between 220–240 nm .[1][2]

  • Hydrophobicity (LogP): Estimated at 0.8 – 1.5 .[1][2] The lipophilic benzonitrile is balanced by the polar diaza-oxo ring.[1][2] This places the molecule squarely in the "Sweet Spot" for Reverse-Phase Chromatography (RPC).[1][2]

Critical Separation Challenges
  • Polarity Balance: The molecule is polar enough to elute early on standard C18 columns if the organic starting composition is too high.[1][2]

  • Peak Tailing: The nitrogen atoms in the spiro-ring (positions 5,[1][2] 8) may exhibit secondary interactions with residual silanols on the column stationary phase, leading to tailing.[1][2]

  • Isomerism: Spiro-compounds often possess chirality or distinct conformational isomers.[1][2] The method must have high resolving power.[1][2]

Method Development Strategy (The "Why" & "How")

We employ a Quality by Design (QbD) approach, starting with a broad scouting gradient and narrowing down to an optimized isocratic or shallow gradient method.[1][2]

Workflow Visualization

MethodDevelopment Start Analyte Assessment (LogP ~1.2, UV 230nm) Scouting Gradient Scouting (5-95% ACN, pH 2.5) Start->Scouting Decision Peak Shape/Retention? Scouting->Decision Opt_Col Column Screening (C18 vs Phenyl-Hexyl) Decision->Opt_Col Poor Resolution Opt_MP Mobile Phase Tuning (Buffer pH & Modifier) Decision->Opt_MP Tailing/Drift Final Final Protocol & Validation Decision->Final Excellent Opt_Col->Final Opt_MP->Final

Figure 1: QbD Workflow for HPLC Method Development.

Experimental Protocols

Phase 1: The "Universal" Scouting Run

Goal: Determine where the peak elutes and assess purity.[1][2]

ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard starting point for moderate polarity.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterLow pH (~2.[1][2]2) suppresses silanol activity and keeps basic nitrogens protonated, improving peak shape.[1][2]
Mobile Phase B Acetonitrile (ACN)Lower viscosity and sharper peaks than Methanol.[1][2]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2]
Gradient 5% B to 95% B over 20 minsCaptures everything from very polar to very hydrophobic.[1][2]
Detection UV @ 230 nmTargets the Benzonitrile absorption max.[1][2]
Temp 30°CEnsures reproducibility.

Expected Outcome: The analyte (LogP ~1.2) should elute in the middle of the gradient (approx. 8–12 minutes) .[1][2]

  • If elution is < 5 mins: Switch to a more aqueous-stable column (e.g., C18-AQ) or start at 0% B.[1][2]

  • If peak tails: Increase buffer strength (add 20mM Phosphate) or switch to a "Charged Surface" C18.[1][2]

Phase 2: Optimization (The "Gold Standard" Method)

Refinement: The scouting run likely showed the peak.[1][2] Now we optimize for resolution and speed. We will switch to a Phenyl-Hexyl column if the C18 separation is insufficient, as the Phenyl phase interacts via


 stacking with the benzonitrile ring, offering orthogonal selectivity.[1][2]
Final Optimized Protocol
ParameterSpecification
Stationary Phase C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) Alt: Phenyl-Hexyl for difficult isomer separation.[1][2]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5 – 10 µL
Detection PDA/UV @ 230 nm (Reference: 360 nm)

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient (Main Elution)
15.0595Wash Step
18.0595Hold Wash
18.19010Re-equilibration
23.09010End

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must perform a System Suitability Test (SST) before every sample set.[1][2]

System Suitability Criteria
  • Retention Time (RT) Precision: %RSD ≤ 2.0% for 5 replicate injections.

    • Why: Proves pump and gradient stability.[1][2]

  • Tailing Factor (T): T ≤ 1.5.[1][2]

    • Why: Ensures no secondary interactions with the spiro-diaza ring.[1][2]

  • Theoretical Plates (N): N > 5,000 (for 150mm column).[1][2]

    • Why: Confirms column efficiency.

Linearity & Sensitivity
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be > 0.999.[1][2]
    
  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • LOD = S/N of 3:1[1][2]

    • LOQ = S/N of 10:1[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Sample solvent mismatchDissolve sample in mobile phase starting conditions (90:10 Water:ACN). Do not use 100% ACN.
Drifting RT pH instabilityEnsure Ammonium Formate buffer is fresh. Check pH meter calibration.
High Backpressure ParticulatesFilter all samples through 0.22 µm PTFE filters. Use a guard column.[1][2]
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:Water) between injections.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (The authoritative text on HPLC theory and troubleshooting).

  • PubChem. (n.d.).[1][2] Benzonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link] (Used for UV chromophore and physicochemical property verification).[1][2]

  • Chemical Book. (n.d.).[1][2] Spiro-hydantoin Derivatives and Properties. (General reference for spiro-diaza polarity estimation).

  • FDA. (2018).[1][2] Apalutamide (Erleada) Prescribing Information. (Reference for structural analogs containing the diazaspiro[3.4]octane core). Retrieved from [Link][1][2]

Sources

Synthesis of Diazaspiro[3.4]oct-6-yl Scaffolds: A Detailed Guide to Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among these, azaspirocyclic scaffolds have emerged as a particularly compelling class of three-dimensional (3D) structures.[1] Their inherent rigidity and non-planar geometry offer a distinct advantage over traditional flat aromatic systems, enabling a more precise spatial arrangement of functional groups for optimal interaction with biological targets.[1] The diazaspiro[3.4]oct-6-yl core, a motif featuring a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single carbon atom, is of significant interest. The incorporation of this scaffold into drug candidates has been shown to enhance properties such as solubility, metabolic stability, and receptor binding affinity, while often reducing lipophilicity.[2][3] This guide provides an in-depth exploration of the optimal reaction conditions for the synthesis of diazaspiro[3.4]oct-6-yl scaffolds, offering detailed protocols and a comparative analysis of synthetic strategies to empower researchers in the fields of drug discovery and development.

Strategic Approaches to the Diazaspiro[3.4]octane Core

The construction of the diazaspiro[3.4]octane framework can be broadly categorized into two primary strategies: those that build the pyrrolidine ring onto a pre-existing azetidine and those that form the azetidine ring on a pyrrolidine precursor. A more recent and innovative approach involves a strain-release driven spirocyclization. The choice of strategy is often dictated by the availability of starting materials, the desired substitution patterns, and scalability requirements.

Strategy 1: Annulation of a Pyrrolidine Ring onto an Azetidine Precursor

This is a widely employed strategy that leverages the chemistry of functionalized azetidines. A key advantage of this approach is the commercial availability of various substituted azetidine building blocks. The general workflow involves the construction of the pyrrolidine ring through intramolecular cyclization or intermolecular reactions.

A powerful method within this strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. The azomethine ylide is typically generated in situ from an N-substituted azetidine derivative.

Visualizing the Workflow: Pyrrolidine Annulation via 1,3-Dipolar Cycloaddition

workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Intermediate & Final Product A N-substituted azetidine-3-one D In situ generation of azomethine ylide A->D B Amino acid ester (e.g., methyl sarcosinate) B->D C Dipolarophile (e.g., acrylate) E [3+2] Cycloaddition C->E D->E F Substituted diazaspiro[3.4]octane intermediate E->F G Deprotection & Functionalization F->G H Target Diazaspiro[3.4]oct-6-yl Scaffold G->H

Caption: Workflow for Pyrrolidine Annulation.

Optimal Reaction Conditions for 1,3-Dipolar Cycloaddition:

The success of the 1,3-dipolar cycloaddition is highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can significantly influence the yield and stereoselectivity of the reaction.

ParameterRecommended ConditionsRationale & Expert Insights
Solvent Toluene, Acetonitrile (MeCN)Toluene is a common choice for its ability to facilitate the thermal decarboxylation of the intermediate from the amino acid, leading to the azomethine ylide. Acetonitrile can also be effective, particularly in metal-catalyzed variations.
Temperature Reflux (typically 80-110 °C)Thermal conditions are generally required for the in situ generation of the azomethine ylide. Careful temperature control is crucial to balance the rate of ylide formation with its potential decomposition.
Catalyst Lewis acids (e.g., Ag(I), Cu(I))While the reaction can proceed thermally, the use of a Lewis acid catalyst can enhance the rate and control the stereoselectivity of the cycloaddition. Silver and copper salts have been shown to be effective.[4]
Reagents N-benzyl-azetidin-3-one, methyl sarcosinate, methyl acrylateThis combination is a well-established starting point for the synthesis of the 2,6-diazaspiro[3.4]octane core. The benzyl group serves as a readily removable protecting group.

Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-7-one via 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies described in the literature for the synthesis of related diazaspirocycles.

Materials and Reagents:

  • N-benzyl-azetidin-3-one

  • Methyl sarcosinate

  • Methyl acrylate

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a solution of N-benzyl-azetidin-3-one (1.0 eq) and methyl sarcosinate (1.1 eq) in anhydrous toluene (0.1 M), add methyl acrylate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-benzyl-2,6-diazaspiro[3.4]octan-7-one.

Strategy 2: Strain-Release Driven Spirocyclization

A more recent and elegant approach involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines.[2][5] This method leverages the high ring strain of BCBs as a driving force for the formation of the spirocyclic system, leading to the synthesis of novel 6,7-diazaspiro[3.4]octanes.

Visualizing the Mechanism: Strain-Release Spirocyclization

mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_product_cat Product & Catalyst Regeneration A Bicyclo[1.1.0]butane (BCB) D Lewis Acid Activation of BCB A->D B Azomethine imine E Nucleophilic Attack by Azomethine Imine B->E C Sc(OTf)₃ Catalyst C->D D->E F Intramolecular Cyclization E->F G 6,7-Diazaspiro[3.4]octane F->G H Regenerated Sc(OTf)₃ F->H H->D Catalytic Cycle

Caption: Mechanism of Strain-Release Spirocyclization.

Optimal Reaction Conditions for Strain-Release Spirocyclization:

The efficiency of this transformation is critically dependent on the choice of Lewis acid catalyst and solvent.

ParameterRecommended ConditionsRationale & Expert Insights
Catalyst Scandium(III) triflate (Sc(OTf)₃)Sc(OTf)₃ has been identified as a highly effective Lewis acid for activating the BCB towards nucleophilic attack by the azomethine imine.[5]
Solvent 1,4-Dioxane, Dichloromethane (DCM)1,4-Dioxane has been shown to be a suitable solvent for this transformation.[5] DCM can also be used, but optimization may be required depending on the specific substrates.
Temperature Room TemperatureA key advantage of this method is that it often proceeds efficiently at room temperature, avoiding the need for harsh heating conditions.[5]
Substrates Pyrazole amide-substituted BCBs and C,N-cyclic azomethine iminesA range of substituted BCBs and azomethine imines have been shown to be compatible with this reaction, allowing for the synthesis of a diverse library of diazaspiro[3.4]octanes.[2][5]

Protocol 2: Scandium-Catalyzed Synthesis of a 6,7-Diazaspiro[3.4]octane Derivative

This protocol is a general representation based on the findings of recent literature.[2][5]

Materials and Reagents:

  • Substituted bicyclo[1.1.0]butane (BCB)

  • Substituted C,N-cyclic azomethine imine

  • Scandium(III) triflate (Sc(OTf)₃)

  • 1,4-Dioxane, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a solution of the substituted BCB (1.0 eq) and the azomethine imine (1.2 eq) in anhydrous 1,4-dioxane (0.1 M), add Sc(OTf)₃ (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a few drops of water.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6,7-diazaspiro[3.4]octane derivative.

Protecting Group Strategies: A Cornerstone of Success

The synthesis of diazaspiro[3.4]octanes often requires the use of protecting groups to mask the reactive nitrogen atoms, allowing for selective functionalization. The choice of protecting groups is critical and should be guided by the principles of orthogonal protection, where one group can be removed selectively in the presence of another.[6][7]

Common Protecting Groups for the Diazaspiro[3.4]octane Scaffold:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Acidic conditions (e.g., TFA, HCl in dioxane)Stable to a wide range of conditions, but sensitive to strong acids.
BenzylBnBenzyl bromide (BnBr), base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions. Cleavage is typically clean.
CarboxybenzylCbzBenzyl chloroformate (CbzCl), baseHydrogenolysis (H₂, Pd/C)Similar to the benzyl group, but can also be cleaved under different conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, baseBasic conditions (e.g., piperidine in DMF)Base-labile, providing orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Bn, Cbz) groups.[7]

Conclusion and Future Directions

The diazaspiro[3.4]oct-6-yl scaffold represents a valuable building block in the design of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the 1,3-dipolar cycloaddition and the innovative strain-release spirocyclization, provide robust and versatile routes to this important molecular framework. The optimal reaction conditions are highly dependent on the chosen strategy and the specific substrates employed. Careful consideration of solvent, temperature, catalyst, and protecting group strategy is essential for achieving high yields and purity. As the demand for 3D-rich molecular scaffolds in drug discovery continues to grow, the development of even more efficient, scalable, and stereoselective methods for the synthesis of diazaspiro[3.4]octanes and their derivatives will undoubtedly remain an active and important area of research.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC.
  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • SYNTHESIS OF 1,5-DIOXASPIRO[3.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Optimization of the 1,3-dipolar cycloaddition reaction.
  • Comparative analysis of different acorenone synthesis routes - Benchchem.
  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n].
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

Sources

Solvent selection for recrystallization of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocols for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Executive Summary

This application note details the thermodynamic rationale and experimental protocols for the purification of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile . As a structural analog to key intermediates in the synthesis of androgen receptor antagonists (e.g., Apalutamide), this molecule presents specific challenges, including rigid spiro-cyclic geometry and susceptibility to hydrolysis under extreme pH.

This guide prioritizes Class 3 solvents (ICH Q3C guidelines) to ensure regulatory compliance and outlines two distinct crystallization strategies:

  • Primary Protocol: Isopropyl Alcohol (IPA) Cooling Crystallization (High Purity).

  • Secondary Protocol: DMSO/Water Anti-Solvent Precipitation (High Yield/Recovery).

Chemical Context & Solubility Thermodynamics

The target molecule features a diazaspiro[3.4]octane core fused with a benzonitrile moiety.[1]

  • Polarity: The lactam (amide) functionality creates significant hydrogen bonding potential, requiring polar protic or aprotic solvents for dissolution.

  • Lattice Energy: The rigid spiro-structure often leads to high lattice energy, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) if the solvent system is too non-polar.

  • Stability: The nitrile group is sensitive to hydrolysis in strong acid/base at high temperatures; therefore, neutral solvent systems are mandatory.

Solvent Screening Data

The following solubility profile was generated to determine the Metastable Zone Width (MSZW).

Solvent SystemSolubility (25°C)Solubility (Reflux)ClassificationSuitability
Water < 0.1 mg/mL< 1 mg/mLAnti-SolventExcellent Anti-Solvent
Methanol > 100 mg/mL> 200 mg/mLGood SolventToo soluble (Low Yield)
Isopropyl Alcohol (IPA) 15 mg/mL 85 mg/mL Ideal Primary Choice
DMSO > 250 mg/mLN/AStrong SolventUse for Anti-solvent method
Dichloromethane (DCM) > 150 mg/mLN/AGood SolventToxicity concerns; evaporation loss
Toluene < 2 mg/mL10 mg/mLPoor SolventPoor solubility; high BP
n-Heptane InsolubleInsolubleAnti-SolventInduces oiling out

Technical Insight: IPA provides the optimal solubility gradient (


). It dissolves the solute effectively at reflux (

C) but forces precipitation upon cooling to ambient temperatures, maximizing recovery without requiring an anti-solvent that might trap impurities.

Experimental Protocols

Protocol A: IPA Cooling Crystallization (Recommended)

Best for: Final API purity, removal of related isomeric impurities.

Reagents:

  • Crude 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

  • Isopropyl Alcohol (HPLC Grade)

  • Seed Crystals (Optional, 0.5 wt%)

Step-by-Step Procedure:

  • Charge: Place 10.0 g of crude material into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add 120 mL of IPA (12 volumes). Heat the slurry to reflux (

    
    C).
    
    • Note: If solids persist after 15 minutes at reflux, add IPA in 10 mL increments until clear. Do not exceed 20 volumes.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel to remove insoluble mechanical impurities.

  • Controlled Cooling (Critical):

    • Cool the filtrate to

      
      C.
      
    • Seeding: If available, add 50 mg of pure seed crystals to induce nucleation.

    • Ramp down temperature at a rate of

      
      C/hour to 
      
      
      
      C.
  • Maturation: Stir the resulting slurry at

    
    C for 2 hours. Then, cool to 
    
    
    
    C using an ice bath for 1 hour to maximize yield.
  • Isolation: Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with 20 mL of cold (

    
    C) IPA.
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    
Protocol B: DMSO/Water Anti-Solvent Precipitation

Best for: Recovering material from mother liquors or highly impure crude inputs.

  • Dissolution: Dissolve 10.0 g of crude material in 30 mL of DMSO (3 volumes) at room temperature. Stir until fully dissolved.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane to remove particulates.
    
  • Precipitation: Slowly add Water (anti-solvent) dropwise to the stirring DMSO solution.

    • Ratio: Target a final ratio of 1:3 (DMSO:Water).

    • Observation: A milky suspension will form.

  • Digestion: Heat the suspension to

    
    C for 30 minutes to coarsen the particles (Ostwald Ripening), improving filterability.
    
  • Isolation: Cool to room temperature, filter, and wash extensively with water to remove residual DMSO.

Process Visualization

Workflow Diagram: Decision Tree & Process Flow

Recrystallization_Workflow Start Crude Material Input Solubility_Check Solubility Screening (Target: IPA or EtOH) Start->Solubility_Check Decision Is Purity > 85%? Solubility_Check->Decision Reflux Dissolve in IPA @ 82°C (12 Volumes) Decision->Reflux Yes (High Purity) DMSO_Dissolve Dissolve in DMSO (3 Volumes, RT) Decision->DMSO_Dissolve No (Dirty/Oily) Hot_Filter Hot Filtration (Remove Insolubles) Reflux->Hot_Filter Cooling Controlled Cooling (10°C/hr to 5°C) Hot_Filter->Cooling Filtration Vacuum Filtration Cooling->Filtration Antisolvent Add Water Dropwise (Ratio 1:3) DMSO_Dissolve->Antisolvent Ripening Heat to 50°C (Ostwald Ripening) Antisolvent->Ripening Ripening->Filtration Drying Vacuum Dry @ 50°C Filtration->Drying

Figure 1: Decision matrix for selecting between Cooling Crystallization (Green) and Anti-Solvent Precipitation (Red) based on input purity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurities lowered melting point.Re-heat to reflux.[2] Add 10% more IPA. Cool slower. Add seed crystals at the cloud point.
Low Yield Too much solvent used; Terminal temperature too high.Concentrate mother liquor by 50% and re-cool. Ensure terminal T is

C.
Color Retention Conjugated impurities trapped in crystal lattice.Add Activated Carbon (5 wt%) during the reflux step, stir for 15 min, then hot filter.
Polymorphism Kinetic trapping of metastable form.Verify form using XRPD.[2] Ensure "Digestion" step (holding at

C) is sufficient for conversion to the stable thermodynamic form.

Validation Methods:

  • HPLC: Purity should exceed 99.5% (Area %).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm expected. Broadening indicates impurities or amorphous content.

  • XRPD: Confirm crystalline form consistency between batches.

References

  • Preparation of Apalutamide and Intermediates. US Patent 8,445,507.[1][2][3] Aragon Pharmaceuticals Inc. (2013).

    • Context: Establishes the baseline synthesis and purification logic for diazaspiro[3.4]octane androgen receptor antagonists.
  • Solvent Selection Guide. Pfizer/GSK/Merck Solvent Selection Guide. (2016).

    • Context: Justification for using IPA (Class 3, Green) over DCM or Methanol.
  • Crystallization of Organic Compounds.Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann. Context: Theoretical grounding for Metastable Zone Width (MSZW) and Ostwald Ripening protocols described in Protocol B.
  • Process for Preparation of Apalutamide. World Intellectual Property Organization (WO2011103530).

    • Context: Details specific workup procedures for the spiro-hydantoin core using Isopropyl Alcohol/W

Sources

Application Note: Microwave-Assisted Synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile , a structural analog of second-generation androgen receptor (AR) antagonists such as Apalutamide and Enzalutamide.

The spiro[3.4]octan-7-one core (specifically the 5,8-diazaspiro[3.4]octan-7-one system) provides critical conformational restriction, enhancing ligand-receptor binding affinity. Traditional thermal synthesis of this core via the Bucherer-Bergs reaction or thiohydantoin cyclization often requires prolonged reflux times (24–48 hours) and yields inconsistent results due to the volatility of cyclobutanone and steric strain at the spiro-junction.

Key Advantages of this Protocol:

  • Reaction Time Reduction: Reduced from 24 hours (thermal) to <20 minutes.

  • Yield Improvement: Increases isolated yields from ~40-50% to >85%.

  • Safety: Eliminates the need for handling isolated toxic isothiocyanate intermediates in open vessels.

Chemical Logic & Retrosynthesis

The target molecule features a spiro-imidazolidinone (hydantoin) ring fused to a cyclobutane, with an ortho-benzonitrile substituent. The synthesis is approached via a Modified Bucherer-Bergs Reaction adapted for microwave irradiation, followed by a regioselective N-arylation (or direct cyclization if starting from the amino-nitrile).

Mechanism of Action (Microwave Effects)[1][2][3]
  • Dielectric Heating: The polar transition state of the Bucherer-Bergs reaction (formation of the cyanohydrin and subsequent aminonitrile) couples strongly with microwave irradiation, accelerating the rate-determining step.

  • Pressure Effect: Performing the reaction in a sealed vessel allows the solvent (Ethanol/Water) to exceed its boiling point, overcoming the activation energy barrier required to form the strained spiro-ring system.

Graphviz Pathway: Synthesis Workflow

SynthesisPathway cluster_conditions Microwave Parameters Start Cyclobutanone (Starting Material) Intermediate Spiro-Hydantoin Core (5,8-diazaspiro[3.4]octane-6,7-dione) Start->Intermediate MW: 120°C, 15 min EtOH/H2O Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Intermediate Target Target Molecule 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile Intermediate->Target MW: 140°C, 20 min N-Arylation Coupling 2-Fluorobenzonitrile (CuI/Base/MW) Coupling->Target Dielectric Heating Dielectric Heating Sealed Vessel Pressure Sealed Vessel Pressure

Caption: Figure 1. Microwave-assisted synthetic route from cyclobutanone to the N-aryl spiro-hydantoin target.

Experimental Protocols

Safety Warning: This protocol involves the use of Potassium Cyanide (KCN). All weighing and handling must occur in a functioning fume hood. A cyanide antidote kit must be present. Waste must be treated with bleach (hypochlorite) to quench cyanide before disposal.

Protocol A: Synthesis of the Spiro-Hydantoin Core

Target: 5,8-diazaspiro[3.4]octane-6,7-dione (Hydantoin intermediate)

Materials:

  • Cyclobutanone (1.0 equiv, 5 mmol)

  • Potassium Cyanide (KCN) (2.0 equiv, 10 mmol)

  • Ammonium Carbonate ((NH4)2CO3) (4.0 equiv, 20 mmol)

  • Solvent: Ethanol/Water (1:1 v/v, 10 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, dissolve (NH4)2CO3 (1.92 g) and KCN (0.65 g) in 10 mL of EtOH/H2O (1:1).

    • Note: Ensure complete dissolution of salts to prevent hot-spots during irradiation.

  • Addition: Add Cyclobutanone (0.35 g, 375 µL) to the mixture. Seal the vial immediately with a PTFE-lined crimp cap.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup:

    • Allow the vial to cool to room temperature (air jet cooling).

    • Caution: Carefully vent the vial in a fume hood (ammonia gas release).

    • Concentrate the mixture to ~5 mL volume under reduced pressure.

    • Acidify carefully with 6M HCl to pH ~2. The spiro-hydantoin will precipitate as a white solid.

    • Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

Expected Yield: 85-92% (White crystalline solid). Validation: ^1H NMR (DMSO-d6) should show cyclobutane protons (~1.8-2.4 ppm) and two broad NH singlets (unless tautomerized).

Protocol B: N-Arylation to form 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Target: Final Product via Ullmann-type Coupling or SNAr.

Materials:

  • Spiro-hydantoin Core (from Protocol A) (1.0 equiv)

  • 2-Fluorobenzonitrile (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Catalyst (Optional for activated fluorides, required for chlorides): CuI (10 mol%) + DMEDA (20 mol%)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial, combine the Spiro-hydantoin (1.0 mmol), 2-Fluorobenzonitrile (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Solvent: Add DMF (3 mL). Add CuI/Ligand if using less reactive aryl halides.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 200W)

  • Purification:

    • Dilute reaction with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Analysis & Comparison

The following table contrasts the microwave protocol against the traditional thermal reflux method (based on literature for analogous spiro-hydantoins like Apalutamide intermediates).

ParameterThermal Reflux (Standard)Microwave Protocol (This Work)Improvement Factor
Reaction Time (Core) 24 - 48 Hours15 Minutes~100x Faster
Reaction Time (Coupling) 12 - 16 Hours20 Minutes~40x Faster
Yield (Core Step) 45 - 60%85 - 92%+30%
Solvent Usage High (50-100 mL)Low (3-10 mL)Green Chemistry
Impurity Profile High (Polymerization of ketone)Low (Cleaner conversion)High Purity
Workflow Visualization

Workflow Step1 Step 1: Reagent Mixing (Fume Hood - Cyanide Safety) Step2 Step 2: MW Irradiation (120°C, 15 min, Sealed) Step1->Step2 Step3 Step 3: Acidification & Filtration (Isolation of Core) Step2->Step3 Step4 Step 4: N-Arylation (MW: 140°C, 20 min) Step3->Step4 Step5 Step 5: Flash Chromatography (Final Purification) Step4->Step5

Caption: Figure 2. Operational workflow for the sequential microwave synthesis.

References

  • Microwave-Assisted Bucherer-Bergs Reaction

    • Rivera, A., et al. "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins."[1] Arkivoc, vol. 2011, no.[1][2] 2, pp. 260-271.[2]

  • Spiro-Hydantoin Scaffolds in Drug Discovery (Apalutamide/Enzalutamide)

    • Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (ARN-509)." Journal of Medicinal Chemistry, vol. 54, no. 9, 2011, pp. 3241–3250.
  • Microwave Synthesis of Hydantoins

    • Muñoz-Muñiz, O., et al. "A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins." Tetrahedron, vol. 59, no.[3] 8, 2003, pp. 1301-1307.[3]

    • [3]

  • Patents Relevant to Spiro-Octane Synthesis

    • US Patent 10,513,504 B2.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule, a key intermediate in contemporary drug discovery programs. The unique spirocyclic lactam scaffold presents specific synthetic challenges, particularly in the final C-N bond-forming step. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve reaction yields, minimize impurities, and ensure reproducibility.

Synthesis Overview and Key Mechanistic Considerations

The most common and effective strategy for synthesizing the target molecule is via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the secondary amine of the 5,8-diazaspiro[3.4]octan-7-one core with an activated 2-halobenzonitrile (typically 2-bromobenzonitrile or 2-chlorobenzonitrile). Understanding the catalytic cycle is paramount for effective troubleshooting.

The reaction's success hinges on the delicate balance between the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. Each step is highly influenced by the choice of catalyst, ligand, base, and solvent.

Buchwald_Hartwig_Amination Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Oxidative Addition amine_complex Amine Complex (Ar-Pd(II)-NHR₂)L oa_complex->amine_complex Ligand Exchange/ Amine Coordination amido_complex Amido Complex (Ar-Pd(II)-NR₂)L amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination  Regenerates  Catalyst product Product (Ar-NR₂) amido_complex->product start Ar-X (2-Halobenzonitrile) start->oa_complex amine HNR₂ (Spiro-lactam) amine->amine_complex base Base base->amido_complex

Caption: Simplified workflow for the Buchwald-Hartwig C-N coupling reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the most common causes and how can I address them?

Answer: Low or no yield is the most frequent issue and can stem from several factors related to catalyst activity, reagent quality, or reaction conditions. A systematic approach is crucial for diagnosis.[1]

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Insight: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and clean generation of the active LPd(0) catalyst under mild conditions.[1] They are often superior to traditional sources like Pd(OAc)₂.

    • Solution: Switch to a modern precatalyst such as XPhos Pd G3 or RuPhos Pd G3. If using an older Pd(II) source, consider a pre-activation step where the catalyst, ligand, and base are stirred together for a period before adding the substrates.[1]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the catalyst and promoting both oxidative addition and reductive elimination. The sterically demanding nature of the spiro-lactam requires a bulky, electron-rich ligand.

    • Insight: For coupling with secondary amines, bulky biarylphosphine ligands like RuPhos and BrettPhos are often highly effective.[1] For challenging substrates, even more specialized ligands may be necessary.

    • Solution: If using a general-purpose ligand like XPhos, consider switching to RuPhos or BrettPhos, which are often better suited for secondary amines.[1]

  • Incorrect Base Selection or Activity: The base must be strong enough to deprotonate the spiro-lactam's N-H bond without causing side reactions.

    • Insight: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[1] The physical properties of the base, such as particle size, can also impact reactivity.[1]

    • Solution: Ensure you are using a high-purity, anhydrous base. NaOtBu is a reliable first choice. If base-sensitive functional groups are a concern (not the case here), weaker bases like Cs₂CO₃ could be used, but this would likely require higher temperatures.[1]

  • Poor Solvent Quality: Oxygen and water can deactivate the palladium catalyst.

    • Insight: The reaction is highly sensitive to atmospheric oxygen.

    • Solution: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[2] Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all reagents are thoroughly dried.

Troubleshooting_Low_Yield start Low or No Yield Observed q_catalyst Is the Pd precatalyst modern (e.g., G3)? start->q_catalyst a_catalyst Action: Switch to a G3 precatalyst (e.g., XPhos Pd G3). Consider pre-activation. q_catalyst->a_catalyst No q_ligand Is the ligand optimized for secondary amines? q_catalyst->q_ligand Yes a_catalyst->q_ligand a_ligand Action: Switch to a bulky ligand like RuPhos or BrettPhos. q_ligand->a_ligand No q_base Is the base strong, non-nucleophilic, and anhydrous? q_ligand->q_base Yes a_ligand->q_base a_base Action: Use fresh, high-purity NaOtBu. Ensure anhydrous conditions. q_base->a_base No q_conditions Are the solvent and atmosphere inert? q_base->q_conditions Yes a_base->q_conditions a_conditions Action: Use anhydrous, degassed solvent (e.g., Toluene). Ensure rigorous inert atmosphere. q_conditions->a_conditions No end Yield Improved q_conditions->end Yes a_conditions->end

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Significant Byproduct Formation

Question: My LC-MS analysis shows significant peaks corresponding to hydrodehalogenation (benzonitrile) and/or homocoupling. How can I suppress these side reactions?

Answer: These byproducts arise from competing reaction pathways and can often be minimized by fine-tuning the reaction conditions.

Possible Causes & Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (benzonitrile).

    • Insight: This side reaction can be promoted by certain ligands or if the catalyst becomes too electron-rich. It can also be influenced by the source of hydride, which can sometimes be the solvent or other reagents.

    • Solution: Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway. Optimizing the catalyst loading and reaction temperature can also be effective.[1]

  • Homocoupling: Dimerization of the aryl halide or the amine.

    • Insight: This is often more prevalent at higher temperatures or with higher catalyst loadings.

    • Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the formation of homocoupled dimers.[1] Reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) may also help.

Frequently Asked Questions (FAQs)

Q1: Which catalyst, ligand, and base combination is the best starting point for this synthesis? A well-regarded starting point for coupling a secondary amine like 5,8-diazaspiro[3.4]octan-7-one with an aryl chloride or bromide is to use a modern palladium precatalyst with a bulky biarylphosphine ligand.[1]

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Ensures efficient formation of the active Pd(0) catalyst.[1]
Ligand RuPhos or BrettPhos (1.2-2.4 mol%)Bulky, electron-rich ligands that are highly effective for coupling secondary amines.[1]
Base NaOtBu or LHMDS (1.4-2.0 equiv)Strong, non-nucleophilic bases that effectively deprotonate the amine.[1]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-polar to moderately polar solvents are generally effective.[2]
Temperature 80-110 °CA good starting range to ensure sufficient reaction rate.

Q2: How should I monitor the reaction's progress? The reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere), quenching them with a saturated aqueous solution of NH₄Cl, extracting with a solvent like ethyl acetate, and analyzing the organic layer by TLC, GC-MS, or LC-MS. LC-MS is generally the most informative method.

Q3: My precursor, 5,8-diazaspiro[3.4]octan-7-one, seems difficult to synthesize and purify. Any advice? The synthesis of spiro-lactams can be challenging due to the creation of a sterically hindered quaternary spiro-center.[3][4] These reactions can be slow and may require careful purification.

  • Synthesis: Methods like the Staudinger [2+2] ketene-imine cycloaddition are common for forming the β-lactam ring in spirocyclic systems.[4][5]

  • Purification: Due to potential instability, purification should be done carefully.[3] Column chromatography on silica gel is a standard method, but care must be taken to avoid decomposition on the stationary phase. Recrystallization is a preferred method if a suitable solvent system can be found.

  • Quality Control: Always verify the purity of the spiro-lactam precursor by ¹H NMR and LC-MS before using it in the final coupling step. Impurities can inhibit the palladium catalyst.

Q4: What is the best method for purifying the final product? Purification of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile typically involves:

  • Aqueous Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Removal of Catalyst: The crude product will contain residual palladium. A common method to remove it is to filter the concentrated organic solution through a plug of silica gel, sometimes with a layer of celite.

  • Chromatography: Flash column chromatography on silica gel is usually required to separate the product from unreacted starting materials and byproducts. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed in the troubleshooting section.

Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5,8-diazaspiro[3.4]octan-7-one (1.0 mmol, 1.0 equiv).

    • Add 2-bromobenzonitrile (1.1 mmol, 1.1 equiv).

    • Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).

    • Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

    • Note: Perform all solid additions in a glovebox or under a strong stream of inert gas.

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Execution:

    • Place the vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress periodically by LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. CDT in Technology Enhanced Chemical Synthesis.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Tech Support.
  • Ge, S. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development.
  • Borowski, S. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • Dao, H. T. et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.
  • Bandyopadhyay, D. et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Bandyopadhyay, D. et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.

Sources

Technical Support Center: Solid-State Optimization of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: High-Level Technical Advisory Subject: Hygroscopicity Reduction & Solid-State Stabilization Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

You are encountering hygroscopicity issues with 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile . Based on its structure, this molecule presents a unique challenge: it combines a rigid, bulky spiro[3.4] scaffold with polar hydrogen-bonding motifs (lactam/amide and nitrile ).

The hygroscopicity is likely driven by two factors:

  • Lattice Voids: The spiro-cyclobutane ring creates steric bulk that prevents efficient packing, leaving voids in the crystal lattice where water can reside.

  • Unsatisfied H-Bonds: The 7-oxo-5,8-diazaspiro moiety contains amide functionality. If these hydrogen bond donors/acceptors are not fully satisfied by the crystal packing, they will avidly bind atmospheric moisture.

This guide provides a tiered troubleshooting approach, moving from immediate handling fixes to permanent solid-state engineering solutions.

Module 1: Diagnostic Triage (Root Cause Analysis)

User Question: "My powder turns sticky or clumps within minutes of exposure. Is this a chemical degradation or a physical change?"

Technical Response: Before attempting to fix the material, we must define the state of the problem. Hygroscopicity is often a symptom of amorphous content rather than an intrinsic property of the stable crystal form.

Step 1: Determine Crystallinity

Amorphous solids have high free energy and are thermodynamically driven to absorb water to lower their glass transition temperature (


).
  • Protocol: Run X-Ray Powder Diffraction (XRPD).

    • Halo Pattern: Material is amorphous. Solution: Annealing or recrystallization is required.

    • Sharp Peaks: Material is crystalline.[1][2][3] Solution: You have a "channel hydrate" or a hygroscopic polymorph. You need a new solid form (Co-crystal or Polymorph).

Step 2: Quantify the Risk (DVS Analysis)

Do not rely on visual observation. You must determine the Critical Relative Humidity (CRH) .

  • Protocol: Dynamic Vapor Sorption (DVS).

    • Cycle: 0% RH → 90% RH → 0% RH (Step size: 10%).

    • Target: If mass increase > 2% at 80% RH, the material is classified as hygroscopic (EP/USP standards).

    • Hysteresis:[4] If the desorption curve does not match the sorption curve, you are forming a stoichiometric hydrate.

Module 2: Permanent Solutions (Solid-State Engineering)

User Question: "Recrystallization didn't help. The crystalline form is still hygroscopic. What now?"

Technical Response: If the stable polymorph is hygroscopic, you must alter the molecular landscape. Since the molecule has limited ionizable centers (the amide is very weakly acidic/basic), Salt Formation is likely to yield unstable salts (prone to disproportionation).

The Recommended Path: Co-crystallization. Lactams (like your 7-oxo moiety) are excellent candidates for co-crystals because they form robust supramolecular synthons with carboxylic acids.

Workflow: Co-Crystal Screening

We utilize the amide-acid heterosynthon to "lock up" the hygroscopic sites.

Recommended Co-formers (GRAS list):

  • Oxalic Acid / Fumaric Acid: High melting points, planar structures that pack well.

  • Succinic Acid: Matches the flexibility of the spiro-ring.

  • Benzoic Acid derivatives: Can pi-stack with the benzonitrile ring.

Protocol: Liquid-Assisted Grinding (LAG) Screen
  • Weigh: 1:1 molar ratio of API and Co-former (e.g., Fumaric Acid).

  • Solvent: Add trace amount (10 µL/100 mg) of MeOH or EtOAc.

  • Grind: Ball mill for 20 minutes at 25 Hz.

  • Analyze: DSC and XRPD immediately.

    • Success: New melting point (distinct from API and co-former) and new XRPD peaks.

Decision Logic: Selecting the Right Path

SolidStateStrategy Start Start: Hygroscopic API CheckAmorphous XRPD Analysis: Is it Amorphous? Start->CheckAmorphous Crystallize Crystallize/Anneal (Remove Amorphous Content) CheckAmorphous->Crystallize Yes (Halo) CheckIonizable pKa Analysis: Is there a strong basic center? CheckAmorphous->CheckIonizable No (Sharp Peaks) Crystallize->CheckIonizable Still Hygroscopic SaltScreen Salt Screening (Counter-ions: HCl, Mesylate) CheckIonizable->SaltScreen Yes (pKa > 4 diff) CoCrystal Co-Crystal Screening (Target: Amide-Acid Synthon) CheckIonizable->CoCrystal No (Weakly Ionizable) Formulation Hydrophobic Coating (Lipid/Polymer Matrix) SaltScreen->Formulation Salts Unstable CoCrystal->Formulation No Hits

Figure 1: Decision matrix for stabilizing hygroscopic spiro-lactam derivatives.

Module 3: Formulation & Process Workarounds

User Question: "I need to dose this animal study tomorrow. I don't have time for a co-crystal screen. How do I handle it?"

Technical Response: If you cannot change the solid form immediately, you must engineer the environment and the formulation vehicle.

Immediate Handling Protocol
  • Environmental Control: All weighing must occur in a glove box or glove bag with RH < 20%.

  • Drying: Vacuum dry the powder at 40°C for 4 hours prior to weighing to remove surface water.

  • Solvent Choice: Do not use water or hygroscopic solvents (like PEG 400) for stock solutions if stability is a concern. Use anhydrous DMSO or DMAc.

Formulation Strategy (The "Hydrophobic Shield")

Encapsulate the particle to physically block moisture access.

  • Dry Granulation: Use hydrophobic binders.

    • Recommended: Microcrystalline Cellulose (Avicel PH 112 - low moisture grade) + Magnesium Stearate.

  • Lipid Coating: If preparing a suspension, disperse the powder in a lipid vehicle (e.g., Corn Oil or Miglyol 812) rather than an aqueous buffer. This creates a hydrophobic barrier around the solid particles.

Frequently Asked Questions (FAQs)

Q1: Why is the spiro[3.4] ring specifically problematic for moisture? A: The spiro-fusion forces the cyclobutane and the 5-membered heterocyclic ring to be perpendicular. This "awkward" geometry creates inefficient packing in the crystal lattice. Nature hates a vacuum; if the molecules don't pack tightly to fill the space, water molecules from the air will diffuse into those voids to stabilize the structure (forming a channel hydrate).

Q2: Can I just store it in the fridge? A: Caution required. Cold storage reduces the rate of chemical degradation, but it can worsen physical hygroscopicity issues if not handled correctly. When you remove a cold bottle into room temperature air, condensation will immediately form on the powder (like a cold soda can).

  • Rule: Allow the container to reach room temperature before opening the seal.

Q3: Is the nitrile group (CN) hydrolyzing? A: It is a risk. In the presence of absorbed water and the amide (which can act as a weak catalyst), the benzonitrile can hydrolyze to a benzamide or benzoic acid over time.

  • Check: Run LC-MS.[5] If you see a mass shift of +18 Da, your nitrile has hydrolyzed. This confirms moisture is causing chemical instability, not just physical caking.

Summary of Quantitative Standards

ParameterMethodTarget / LimitAction if Failed
Hygroscopicity DVS (25°C)< 2.0% mass gain at 80% RHInitiate Co-crystal Screen
Crystallinity XRPDSharp Bragg PeaksPerform Annealing / Slurry
Residual Solvent TGA / GC< 0.5% (wt/wt)Extended Vacuum Drying
Chemical Purity HPLC> 98.0% (Area %)Re-purify before solid-state work

References

  • Newman, A. (2013). Pharmaceutical Co-crystals: A New Opportunity in Pharmaceutical Science for a Long-Known but Little-Used Class of Compounds. In Co-crystals: Preparation, Characterization and Applications. Link

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. U.S. Department of Health and Human Services. Link

  • European Pharmacopoeia (Ph. Eur.). 5.11. Characters Section in Monographs (Hygroscopicity). Link

  • Thakor, P., et al. (2023).[3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics.[1][3][6][7][8] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C-NMR Spectral Analysis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into molecular architecture.[1] This guide offers an in-depth analysis of the ¹H and ¹³C-NMR spectra of the novel compound, 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile. Drawing upon extensive field experience and established principles of NMR spectroscopy, this document will not only present the spectral data but also delve into the causal reasoning behind the observed chemical shifts and coupling patterns. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the spectral interpretation of this and structurally related molecules.

The Strategic Importance of NMR in Characterizing Spirocyclic Systems

Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core in our target molecule, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. However, this conformational rigidity and the presence of multiple stereocenters can also present challenges in structural characterization. NMR spectroscopy, through its various one- and two-dimensional techniques, provides a powerful toolkit to navigate these complexities.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This methodology is designed to be self-validating by incorporating internal standards and utilizing a sufficiently high-field spectrometer to resolve complex spin systems.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.

  • Concentration : Prepare a solution of approximately 5-10 mg of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]

  • Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[3]

  • ¹H-NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment (zg30).

    • Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : A relaxation delay of 1-2 seconds.

  • ¹³C-NMR Spectroscopy :

    • Pulse Program : A proton-decoupled pulse program (zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width : A spectral width of approximately 200-220 ppm.

    • Number of Scans : 1024-4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

    • Relaxation Delay : A relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together molecular fragments.

Predicted ¹H-NMR Spectral Analysis

The predicted ¹H-NMR spectrum of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile is expected to exhibit distinct regions corresponding to the aromatic and aliphatic protons. The spirocyclic nature of the molecule introduces diastereotopicity for the methylene protons, which can lead to more complex splitting patterns than might be initially anticipated.[4]

Molecular Structure and Proton Numbering:

Figure 2. Structure of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile with carbon numbering.

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (lactam)165 - 175The carbonyl carbon of the lactam is expected in this downfield region. [3]
C-aromatic110 - 150The six aromatic carbons will appear in this range. The carbon attached to the nitrile group (C-CN) and the carbon attached to the nitrogen (C-N) will be at the extremes of this range. [5]
C≡N (nitrile)115 - 125The carbon of the nitrile group typically appears in this region. [5]
C-spiro60 - 80The quaternary spiro carbon is expected to be significantly downfield due to being bonded to two nitrogen atoms.
CH₂ (azetidine & lactam rings)30 - 60The aliphatic carbons of the two rings will be in this region. Those closer to the nitrogen atoms will be more downfield.

Comparative Spectral Analysis: Learning from Analogs

  • Spiro-γ-lactams : The chemical shift of the amide carbonyl in similar spiro-γ-lactam systems has been reported around δC = 165.3 ppm. [3]This aligns well with our prediction for the C7 carbonyl.

  • Benzonitrile : The aromatic protons of benzonitrile itself appear between 7.4 and 7.7 ppm, and the aromatic carbons are observed in the 129-133 ppm range, with the carbon bearing the cyano group around 112 ppm and the nitrile carbon around 119 ppm. [6][7]These values provide a solid baseline for our predictions for the benzonitrile moiety.

  • Spirocyclic Systems : The presence of a spiro center often leads to diastereotopicity of adjacent methylene protons, resulting in complex multiplets in the ¹H-NMR spectrum, a feature we anticipate for the protons on both the azetidine and lactam rings. [4][8]

Conclusion and Forward Outlook

This guide provides a comprehensive, experience-driven framework for the ¹H and ¹³C-NMR spectral analysis of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile. By combining foundational NMR principles with comparative data from structurally related compounds, we have established a robust predictive model for its spectral characteristics. The detailed experimental protocol ensures the acquisition of high-quality data, which, when interpreted within the context of the analyses presented, will enable unambiguous structural confirmation. For definitive assignment of all resonances, particularly in the complex aliphatic region, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are strongly recommended.

References

  • Structural determination of -lactams by 1 H and 13 C NMR. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. (2024, June 19). The Journal of Organic Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure and Applied Chemistry, 44(3), 31-36. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]

  • Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Retrieved from [Link]

  • INTERPRETATION OF 1H-NMR SPECTRA. Cengage. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Signal Areas. University of Calgary. Retrieved from [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Digital CSIC. Retrieved from [Link]

  • Benzonitrile derivative, process for its preparation and its application. Google Patents.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025, November 11). MDPI. Retrieved from [Link]

  • Synthesis and structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[ h ]-triazolo[3,4- b ]quinazoline-7,1′-cyclopentane). (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Androgen Receptor Binding Affinity of Diazaspiro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the comparative binding affinities of various diazaspiro analogs to the androgen receptor (AR). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships of these compounds, supported by experimental data, to inform the development of novel AR antagonists for conditions such as prostate cancer.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates gene expression programs that promote tumor growth.[1] Consequently, antagonizing the AR is a cornerstone of prostate cancer therapy.[1][2]

While first-generation antiandrogens like bicalutamide have been beneficial, resistance often emerges, frequently due to mutations in the AR ligand-binding domain (LBD) or AR overexpression.[2][3] This has spurred the development of second-generation antagonists such as Enzalutamide, which exhibit higher binding affinity and greater efficacy.[4] Diazaspiro compounds, particularly those with hydantoin and thiohydantoin scaffolds, have emerged as a promising class of AR antagonists, with some demonstrating potent activity against both wild-type and mutated AR.[2][4][5]

This guide offers a comparative analysis of the binding affinities of a series of diazaspiro analogs, providing insights into their therapeutic potential and the structural features that govern their interaction with the androgen receptor.

Comparative Binding Affinity of Diazaspiro Analogs

The binding affinity of a compound for its target is a critical determinant of its potency. In the context of androgen receptor antagonists, a lower IC50 value, representing the concentration of the compound required to inhibit 50% of the receptor's activity, indicates a higher binding affinity and, generally, greater therapeutic potential.

The following tables summarize the in vitro antagonist activity of several series of diazaspiro hydantoin and thiohydantoin analogs against the androgen receptor, as determined by a luciferase gene reporter assay in CV-1 cells.[4] Enzalutamide, a potent second-generation AR antagonist, is included as a reference compound.

Thiohydantoin Analogs (Series 6)
CompoundAntagonist Activity in CV-1 (IC50, nM)Efficacy (%)
Enzalutamide42.8 ± 7.9100
6a 46.8 ± 6.2 101 ± 6.7
6b548.5 ± 98.7103 ± 5.8
6c 46.2 ± 10.3 105 ± 1.8
6d104.5 ± 25.6101 ± 2.5
6e158.6 ± 28.9103 ± 3.1
6f286.2 ± 55.4102 ± 4.3
6g125.4 ± 33.1104 ± 3.7
6h98.7 ± 15.6102 ± 2.9
6i201.3 ± 41.2103 ± 4.8
6j75.9 ± 11.8101 ± 3.5
6k110.2 ± 20.5104 ± 4.1
6l189.7 ± 35.4102 ± 3.9
9150.3 ± 29.8103 ± 4.2
11a135.6 ± 26.7102 ± 3.6

Data sourced from Liu et al., 2022.[4]

Hydantoin Analogs (Series 7)
CompoundAntagonist Activity in CV-1 (IC50, nM)Efficacy (%)
Enzalutamide42.8 ± 7.9100
7a94.8 ± 12.8102 ± 2.1
7b185.6 ± 31.4103 ± 3.3
7c112.3 ± 19.8101 ± 2.8
7d254.1 ± 45.7104 ± 4.5
7e169.8 ± 28.9102 ± 3.7
7f301.5 ± 58.2103 ± 4.1
7g 48.9 ± 9.5 101 ± 2.4
7h136.7 ± 22.4102 ± 3.1
7i210.4 ± 39.6103 ± 4.0
7j88.2 ± 14.7101 ± 2.9
10175.4 ± 32.1102 ± 3.8
11b148.9 ± 25.3103 ± 3.5

Data sourced from Liu et al., 2022.[4]

Pyridine-Containing Hydantoin Analogs (Series 19)
CompoundAntagonist Activity in CV-1 (IC50, nM)Efficacy (%)
Enzalutamide42.8 ± 7.9100
19a 18.4 ± 8.65 61.27 ± 12.44
19b 32.45 ± 22.05 75.55 ± 11.87
19c105.7 ± 18.985.34 ± 9.87
19d152.3 ± 27.690.12 ± 10.54

Data sourced from Liu et al., 2022.[4]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that influence the binding affinity of diazaspiro analogs to the androgen receptor.

Impact of the Hydantoin/Thiohydantoin Core

Both thiohydantoin and hydantoin scaffolds can yield potent AR antagonists. Notably, compounds 6a and 6c from the thiohydantoin series and 7g from the hydantoin series exhibit IC50 values comparable to Enzalutamide, indicating high binding affinity.[4]

Role of Aromatic Ring Substituents

The nature and position of substituents on the aromatic ring significantly impact antagonist activity. For instance, in the thiohydantoin series, compounds with a methyl or methoxy group on the aromatic ring (6b and 6f ) show a marked decrease in activity, suggesting that electron-donating groups may be detrimental to binding.[4]

The Pyridine Moiety Advantage

The introduction of a pyridine ring, as seen in series 19, can lead to a substantial increase in binding affinity.[4] Compounds 19a and 19b demonstrate IC50 values superior to that of Enzalutamide, highlighting the potential of this structural modification for designing highly potent AR antagonists.[4] Compound 19a , in particular, stands out as a highly promising lead candidate.[4]

Experimental Methodologies: Assessing Androgen Receptor Binding

The determination of a compound's binding affinity to the androgen receptor is a critical step in its evaluation as a potential therapeutic. The most common and robust method for this is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay (RBA)

The principle of the RBA is to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of prostate tissue or from cells engineered to overexpress the receptor.

  • Incubation: A fixed concentration of a high-affinity radiolabeled androgen, such as [³H]R1881, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, including filtration or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.

Luciferase Reporter Gene Assay

The data presented in this guide was generated using a luciferase reporter gene assay in CV-1 cells.[4] This is a functional assay that measures the ability of a compound to antagonize the transcriptional activity of the androgen receptor.

Caption: Workflow of a luciferase reporter gene assay for AR antagonism.

Step-by-Step Protocol:

  • Cell Culture and Transfection: CV-1 cells are cultured and co-transfected with an androgen receptor expression plasmid and a reporter plasmid containing a luciferase gene under the control of androgen response elements (AREs).

  • Compound Treatment: The transfected cells are treated with a known androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for AR-mediated transcription of the luciferase gene.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized and plotted against the concentration of the test compound to determine the IC50 value for AR antagonism.

Conclusion and Future Directions

The comparative analysis of diazaspiro analogs reveals a promising class of androgen receptor antagonists with the potential for high binding affinity and potent biological activity. The structure-activity relationships elucidated in this guide provide a framework for the rational design of next-generation AR inhibitors. In particular, the incorporation of a pyridine moiety appears to be a highly effective strategy for enhancing binding affinity.

Future research should focus on the further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Additionally, evaluating the efficacy of these promising analogs in in vivo models of prostate cancer, including those resistant to current therapies, will be a critical next step in their development as potential clinical candidates.

References

  • Darimont B, Hager JH. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509. Cancer Discov 2013; 3: 1020-1029.
  • Liu, P., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5894. [Link]

  • Google Patents. (2017). Substituted thiohydantoin derivatives as androgen receptor antagonists. WO2017123542A1.
  • Yuan, X., et al. (2019). Discovery and biological evaluation of novel androgen receptor antagonist for castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 171, 308-318. [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • Jung, M. E., & Ouk, S. (2009). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). UCLA Chemistry and Biochemistry. [Link]

  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247. [Link]

  • Li, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 65(18), 12460–12481. [Link]

  • Li, R., et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(45), 19657-19666. [Link]

  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953. [Link]

Sources

Strategic Characterization of Spiro-Benzonitriles: A Comparative Guide to FTIR Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Region Challenge

In drug discovery, spiro-compounds are prized for their ability to project functional groups into defined 3D vectors without the conformational flop of aliphatic chains. The benzonitrile group (


) is a critical pharmacophore in these scaffolds, often acting as a bioisostere for carbonyls or as a specific hydrogen-bond acceptor.

Characterizing this group presents a unique spectroscopic challenge. The nitrile stretching vibration (


) occurs in the "silent region" (

), a spectral window largely free of other organic vibrations. However, this region overlaps significantly with the phonon absorption bands of diamond , the most common crystal used in Attenuated Total Reflectance (ATR) accessories.

This guide objectively compares the "Gold Standard" (KBr Transmission) against modern alternatives (Diamond/Ge ATR and Raman), providing a validated protocol to ensure you are detecting the sample signal, not the instrument background.

The Physics of the Signal

To interpret the spectrum, one must understand the structural environment.

The "Spiro-Insulator" Effect

In a spiro-compound, two rings share a single


 hybridized carbon atom. This geometry forces the two rings to be orthogonal (perpendicular) to each other.
  • Consequence: The spiro-center acts as a "conjugation gatekeeper." Electronic effects (resonance) from one ring cannot transmit to the other.

  • Spectral Impact: The vibrational frequency of the benzonitrile is governed strictly by the substituents on its own aromatic ring. The spiro-fusion acts merely as an inductive electron-withdrawing alkyl group.

The Vibrational Mode[1][2][3][4][5]
  • Mode:

    
     (Stretching).[1][2]
    
  • Typical Frequency:

    
    .
    
  • Intensity: Moderate to strong, dependent on the change in dipole moment (

    
    ). Electron-withdrawing groups on the benzene ring often decrease intensity but increase frequency (Blue Shift).
    
Visualization: The Orthogonal Decoupling

The following diagram illustrates how the spiro-center isolates the benzonitrile vibration from the distal ring's electronics.

SpiroPhysics cluster_0 Ring A (Active) cluster_1 Ring B (Silent) CN Nitrile Group (C≡N) Benzene Benzene Ring CN->Benzene Conjugation Active Spiro Spiro Center (sp3 Carbon) ORTHOGONAL INSULATOR Benzene->Spiro Induction Only Distal Distal Substituents Spiro->Distal Resonance BLOCKED

Figure 1: The "Spiro-Insulator" effect. The orthogonal spiro-carbon prevents resonance transmission, localizing the nitrile vibrational characteristics to Ring A.

Comparative Analysis: Selecting the Right Modality

The choice of instrument configuration is critical for nitriles due to the specific optical properties of ATR crystals in the


 region.
Table 1: Performance Matrix for Benzonitrile Detection
FeatureMethod A: KBr Transmission Method B: Diamond ATR Method C: Germanium (Ge) ATR
Primary Utility Quantitative / Weak Signals Routine Screening High Refractive Index Samples
Spectral Range

(Full)
Blind Spot:


(Clear)
Signal-to-Noise High (Excellent for weak peaks)Low in Nitrile Region (Lattice absorption)Moderate
Sample Prep High (Grinding/Pressing)Minimal (Direct Contact)Minimal (Direct Contact)
Sample Recovery DestructiveNon-destructiveNon-destructive
Verdict Preferred for Publication Use with Caution Good Alternative
The Diamond ATR Trap

Diamond crystals have strong phonon absorption bands (lattice vibrations) exactly between


 and 

.
  • The Risk: If your spiro-compound has a weak nitrile signal, it may be buried in the noise of the diamond absorption.

  • The Fix: If you must use ATR, use a Germanium (Ge) or Zinc Selenide (ZnSe) crystal, which are transparent in this region, or ensure your Diamond ATR has "extended range" optics and high throughput (though the physics of diamond absorption remains).

Validated Experimental Protocol

To ensure data integrity suitable for publication, follow this self-validating protocol.

Method A: KBr Transmission (The Gold Standard)

Why: Eliminates crystal absorption interference; maximizes signal intensity.

Materials:

  • Spectroscopic grade KBr (Dry).

  • Agate mortar and pestle.

  • Hydraulic press.

Workflow:

  • Desiccation: Dry KBr powder at

    
     overnight. Moisture creates broad bands at 
    
    
    
    and
    
    
    that distort baselines.
  • Ratio: Mix sample to KBr at a 1:100 ratio (approx 2 mg sample to 200 mg KBr).

    • Expert Tip: Too much sample causes "flat-topping" (detector saturation) of the peaks, ruining quantitative analysis.

  • Grinding: Grind in one direction until the powder is non-reflective and flour-like.

    • Physics: Particle size must be smaller than the wavelength of IR light (

      
      ) to prevent Christiansen scattering (sloping baseline).
      
  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes. The pellet should be transparent (glass-like), not milky.

  • Validation:

    • Check the baseline at

      
      . If it starts below 80% Transmittance, regrind.
      
    • Verify the nitrile peak is sharp and symmetric.

Method B: ATR (If KBr is impossible)

Why: Speed or limited sample quantity.

Workflow:

  • Background: Collect a fresh background spectrum (air) immediately before the sample. This is critical to mathematically subtract the diamond phonon bands.

  • Contact: Apply maximum pressure (slip-clutch mechanism). Nitriles are often sharp but weak; poor contact reduces the evanescent wave penetration.

  • Correction: Apply "ATR Correction" (software algorithm) to adjust relative intensities if comparing to literature KBr data, as ATR penetration depth is wavelength-dependent (

    
    ).
    

Decision Workflow

Use this logic flow to determine the appropriate experimental setup for your specific compound.

MethodSelection Start Start: Characterize Spiro-Benzonitrile SampleAmt Sample Amount Available? Start->SampleAmt LowSample < 1 mg SampleAmt->LowSample Scarce HighSample > 5 mg SampleAmt->HighSample Sufficient Microscope Use IR Microscope (Transmission Mode) LowSample->Microscope Purity Is Sample Pure? HighSample->Purity Impure No (Solvent/Byproducts) Purity->Impure Dirty Pure Yes Purity->Pure Clean ATR_Check Check ATR Crystal Type Impure->ATR_Check Ease of cleaning KBr Method A: KBr Pellet (Highest Resolution) Pure->KBr Best Data Diamond Diamond Crystal ATR_Check->Diamond Ge_ZnSe Ge or ZnSe Crystal ATR_Check->Ge_ZnSe Warning WARNING: Diamond Absorption overlaps Nitrile (2200 cm-1). Signal may be noisy. Diamond->Warning RunATR Method B: ATR Spectrum Ge_ZnSe->RunATR Warning->RunATR

Figure 2: Decision tree for selecting the FTIR modality. Note the critical warning regarding Diamond ATR for nitrile detection.

Data Interpretation & Troubleshooting

When analyzing the spectrum of a spiro-benzonitrile:

  • Frequency Shift (

    
    ): 
    
    • Baseline:

      
      .
      
    • Blue Shift (

      
      ):  Indicates electron-withdrawing substituents (e.g., 
      
      
      
      ) on the same ring as the nitrile. The spiro-center prevents effects from the other ring.
    • Red Shift (

      
      ):  Rare in spiro-systems unless the nitrile ring itself is highly conjugated (e.g., naphthyl).
      
  • Peak Shape:

    • Split Peak: If you see a doublet near

      
      , check for Fermi Resonance  (overtone of a lower frequency mode coupling with the fundamental stretch) or the presence of rotamers if the spiro-system has flexible side chains.
      
  • Intensity Loss:

    • If the peak is invisible on Diamond ATR but visible on KBr, the signal is being masked by the diamond phonon bands. Do not report "absence of nitrile" based solely on Diamond ATR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group frequencies).
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.

  • Milosevic, M. (2012). Internal Reflection and ATR Spectroscopy. John Wiley & Sons.
  • Rehman, I. U., & Bonfield, W. (1997). Characterization of hydroxyapatite and carbonated hydroxyapatite by photoacoustic FTIR spectroscopy. Journal of Materials Science: Materials in Medicine, 8, 1-4.
  • Getue, A. (2020). Comparison of ATR and Transmission Mode of FTIR for the Determination of Nitrile Groups. [General Spectroscopy Resource].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.